molecular formula C10H13N5O4 B011128 Adenosine CAS No. 109767-06-8

Adenosine

Cat. No.: B011128
CAS No.: 109767-06-8
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-KQYNXXCUSA-N
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Description

Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives. The molecule consists of an adenine attached to a ribose via a β-N9-glycosidic bond. This compound is one of the four nucleoside building blocks of ribonucleic acid (RNA) and its derivative deoxythis compound is a building block of deoxyribonucleic acid (DNA), which are essential for all life on Earth . Its derivatives include the energy carriers this compound monophosphate, this compound diphosphate, and this compound triphosphate. Cyclic this compound monophosphate is pervasive in signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine can be synthesized through various methods. One common method involves the condensation of adenine with ribose in the presence of a strong acid catalyst. The reaction typically occurs in an aqueous solution at elevated temperatures. Another method involves the enzymatic synthesis using this compound phosphorylase, which catalyzes the reaction between adenine and ribose-1-phosphate .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce this compound, which is then extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Adenosine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to inosine by this compound deaminase.

    Phosphorylation: this compound can be phosphorylated to form this compound monophosphate, this compound diphosphate, and this compound triphosphate.

    Hydrolysis: this compound can be hydrolyzed to adenine and ribose.

Common Reagents and Conditions:

Major Products:

    Oxidation: Inosine

    Phosphorylation: this compound monophosphate, this compound diphosphate, this compound triphosphate

    Hydrolysis: Adenine and ribose

Scientific Research Applications

Adenosine has a wide range of applications in scientific research:

Mechanism of Action

Adenosine exerts its effects by binding to specific this compound receptors, which are G protein-coupled receptors. There are four well-defined this compound receptors: A1, A2A, A2B, and A3. These receptors are involved in various physiological processes, including the regulation of myocardial oxygen consumption and blood flow, modulation of neurotransmitter release, and immune response .

Molecular Targets and Pathways:

    A1 Receptor: Inhibits adenylate cyclase, reducing cyclic this compound monophosphate levels.

    A2A Receptor: Activates adenylate cyclase, increasing cyclic this compound monophosphate levels.

    A2B Receptor: Activates adenylate cyclase and phospholipase C.

    A3 Receptor: Inhibits adenylate cyclase and activates phospholipase C

Comparison with Similar Compounds

Adenosine is unique due to its role as a nucleoside and its involvement in energy transfer and signal transduction. Similar compounds include:

This compound’s uniqueness lies in its widespread presence in biological systems and its critical role in various physiological processes.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
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InChI Key

OIRDTQYFTABQOQ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
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Molecular Formula

C10H13N5O4
Record name adenosine
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DSSTOX Substance ID

DTXSID1022558
Record name Adenosine
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Molecular Weight

267.24 g/mol
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Physical Description

Solid
Record name Adenosine
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Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL
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Record name Adenosine
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Record name Adenosine
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Mechanism of Action

Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart. Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and and increased threshold for calcium dependent action potentials. Decreased conduction time leads to an antiarrhythmic effect. Inhibition of calcium influx, reduces the activity of adenylate cyclase, relaxing vascular smooth muscle. Relaxed vascular smooth muscle leads to increased blood flow through normal coronary arteries but not stenotic arteries, allowing thallium-201 to be more readily uptaken in normal coronary arteries., Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission., Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome., Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan., ... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature., For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page.
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Impurities

Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose
Record name Adenosine
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Color/Form

Needles (from water +3/2), Crystals from water, White crystalline powder

CAS No.

58-61-7
Record name Adenosine
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Melting Point

235.5 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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